

Discovery and history of 2-Amino-5-tert-butylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-tert-butylbenzoic acid

Cat. No.: B1281776

[Get Quote](#)

An in-depth search for the specific discovery and historical narrative of **2-Amino-5-tert-butylbenzoic acid** did not yield a detailed timeline or the names of its original discoverers. The available information primarily focuses on its synthesis, properties, and applications as a chemical intermediate. Therefore, this guide will focus on the technical history and core knowledge of the compound, presenting its synthesis, characteristics, and a representative experimental protocol.

Physicochemical Properties

The fundamental properties of **2-Amino-5-tert-butylbenzoic acid** are summarized below. These characteristics are crucial for its application in further chemical synthesis and for quality control purposes.

Property	Value
Molecular Formula	C ₁₁ H ₁₅ NO ₂
Molecular Weight	193.24 g/mol
Melting Point	138-142 °C
Appearance	Off-white to light yellow crystalline powder
Solubility	Soluble in methanol, ethanol, and other organic solvents.

Synthesis of 2-Amino-5-tert-butylbenzoic acid

The history of **2-Amino-5-tert-butylbenzoic acid** is intrinsically linked to its synthesis. A common and illustrative method involves the nitration of 4-tert-butylbenzoic acid followed by the reduction of the nitro group. This two-step process is a classic approach in aromatic chemistry.

Experimental Protocol: Synthesis via Nitration and Reduction

This protocol details a representative laboratory-scale synthesis of **2-Amino-5-tert-butylbenzoic acid**.

Step 1: Nitration of 4-tert-butylbenzoic acid to yield 2-Nitro-5-tert-butylbenzoic acid

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 4-tert-butylbenzoic acid and concentrated sulfuric acid.
- Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.
- Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the reaction flask while maintaining the temperature below 10 °C.
- Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified period (e.g., 2-4 hours) to ensure complete nitration.
- Work-up: Pour the reaction mixture onto crushed ice. The solid precipitate, 2-Nitro-5-tert-butylbenzoic acid, is collected by filtration, washed with cold water until the washings are neutral, and then dried.

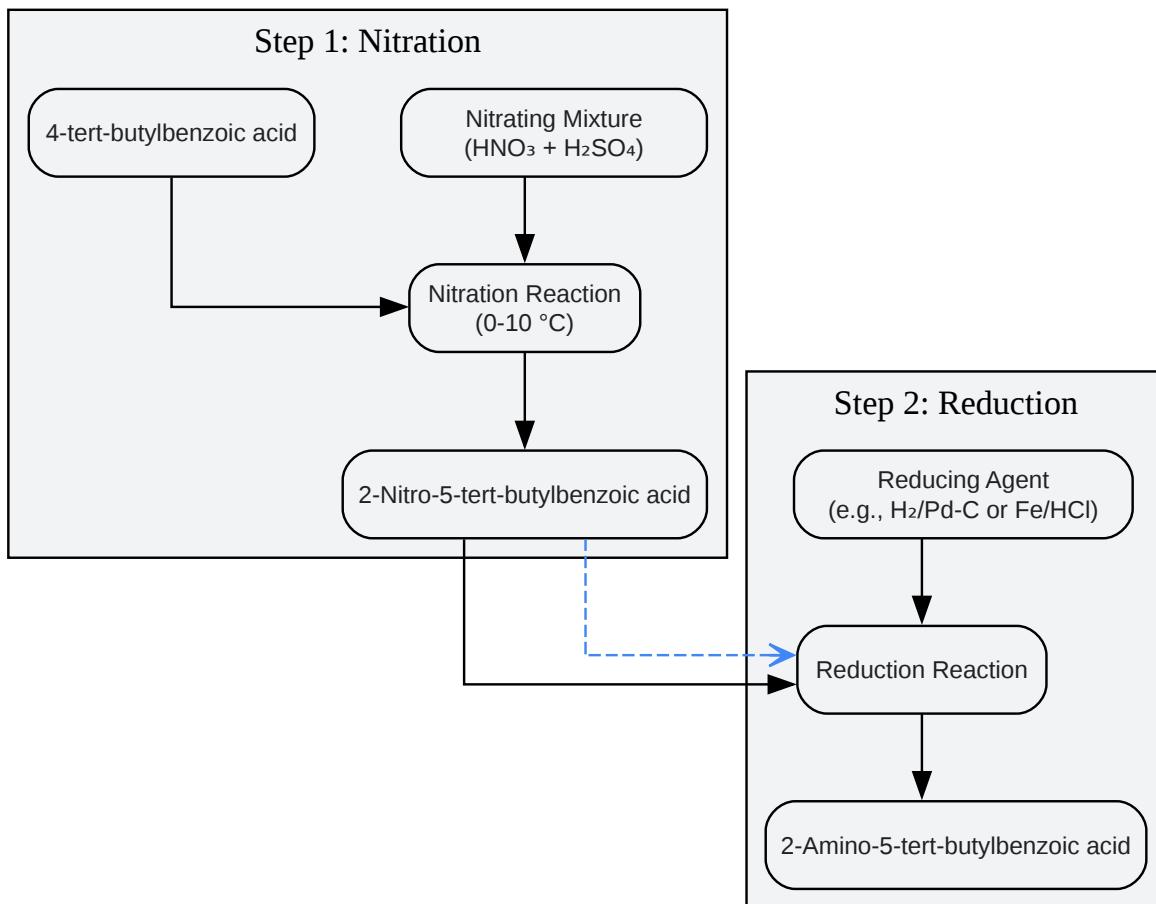
Step 2: Reduction of 2-Nitro-5-tert-butylbenzoic acid to **2-Amino-5-tert-butylbenzoic acid**

- Reaction Setup: In a suitable reaction vessel, dissolve the 2-Nitro-5-tert-butylbenzoic acid obtained from the previous step in a suitable solvent, such as ethanol or acetic acid.
- Addition of Reducing Agent: Add a reducing agent. A common choice is a metal catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere (catalytic hydrogenation) or a

metal in acid, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

- Reaction Conditions:

- Catalytic Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically at a pressure of 1-5 atm) and stirred at room temperature until the theoretical amount of hydrogen is consumed.
- Metal/Acid Reduction: The mixture is heated (e.g., to 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).


- Work-up:

- Catalytic Hydrogenation: The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.
- Metal/Acid Reduction: The reaction mixture is cooled and made alkaline with a base (e.g., sodium hydroxide) to precipitate the metal hydroxides. The mixture is then filtered. The filtrate is acidified with a suitable acid (e.g., HCl) to precipitate the product, **2-Amino-5-tert-butylbenzoic acid**.

- Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity.

Synthesis Workflow

The logical flow of the synthesis process is a key aspect of the compound's technical history.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Discovery and history of 2-Amino-5-tert-butylbenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1281776#discovery-and-history-of-2-amino-5-tert-butylbenzoic-acid\]](https://www.benchchem.com/product/b1281776#discovery-and-history-of-2-amino-5-tert-butylbenzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com